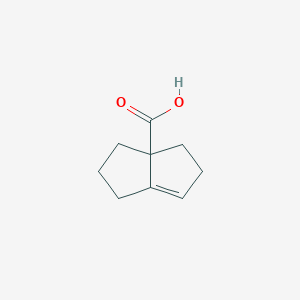
O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate is a chemical compound that belongs to the class of phosphonothioates. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 4-position and an ethylphosphonothioate group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate typically involves the reaction of 4-methylquinoline with ethylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonothioic dichloride. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonate.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: The major product is the corresponding phosphonate.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl O-(4-methylquinolin-6-yl) methylphosphonothioate
- O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate
Uniqueness
O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethylphosphonothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
61391-49-9 |
|---|---|
Molecular Formula |
C14H18NO2PS |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
ethoxy-ethyl-(4-methylquinolin-6-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H18NO2PS/c1-4-16-18(19,5-2)17-12-6-7-14-13(10-12)11(3)8-9-15-14/h6-10H,4-5H2,1-3H3 |
InChI Key |
ZJRDDMAIDMDHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)OC1=CC2=C(C=CN=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14569502.png)






![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]-](/img/structure/B14569547.png)



